molecular formula C8H12Cl2N2 B15197898 1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-amine hydrochloride

1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-amine hydrochloride

Cat. No.: B15197898
M. Wt: 207.10 g/mol
InChI Key: QCWKWDZLTUAOEJ-UHFFFAOYSA-N
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Description

1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloro group at the 6th position and a methyl group at the 4th position of the pyridine ring, along with an ethan-1-amine side chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloro-4-methylpyridine.

    Alkylation: The pyridine derivative undergoes alkylation with an appropriate alkylating agent to introduce the ethan-1-amine side chain.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloro group to other functional groups like amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Chloro-1-(6-methylpyridin-3-yl)ethan-1-one hydrochloride
  • 6-Chloro-4-methylpyridazin-3-amine hydrochloride
  • 1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine hydrochloride

Uniqueness: 1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H12Cl2N2

Molecular Weight

207.10 g/mol

IUPAC Name

1-(6-chloro-4-methylpyridin-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H11ClN2.ClH/c1-5-3-8(9)11-4-7(5)6(2)10;/h3-4,6H,10H2,1-2H3;1H

InChI Key

QCWKWDZLTUAOEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(C)N)Cl.Cl

Origin of Product

United States

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